2-(4-Vinyl-phenyl)-pyrazine

Description

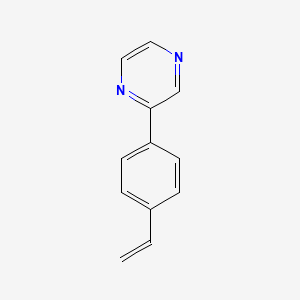

2-(4-Vinyl-phenyl)-pyrazine is a pyrazine derivative featuring a vinyl-substituted phenyl ring at the 2-position of the pyrazine core. Pyrazines are nitrogen-containing heterocyclic compounds known for their aromaticity, electronic properties, and diverse applications in flavor chemistry, pharmaceuticals, and materials science . The vinyl group may enhance conjugation and reactivity, influencing its role in Maillard reactions, aroma profiles, or electronic applications .

Properties

IUPAC Name |

2-(4-ethenylphenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDOEPMMZFJXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinyl-phenyl)-pyrazine typically involves the reaction of 4-vinylphenylboronic acid with 2-bromopyrazine under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods: Industrial production of 2-(4-Vinyl-phenyl)-pyrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Vinyl-phenyl)-pyrazine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.

Reduction: Formation of 2-(4-ethylphenyl)-pyrazine.

Substitution: Formation of halogenated derivatives of 2-(4-Vinyl-phenyl)-pyrazine.

Scientific Research Applications

2-(4-Vinyl-phenyl)-pyrazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and form stable structures

Mechanism of Action

The mechanism of action of 2-(4-Vinyl-phenyl)-pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Insights :

- Aromatic substituents (e.g., phenyl, vinyl-phenyl) likely increase thermal stability and π-π stacking, beneficial for material science applications .

- Alkyl groups (e.g., methyl) enhance volatility and aroma potency, as seen in Maillard reaction products .

- Fused-ring systems improve electronic properties but reduce solubility .

Comparison with 2-(4-Vinyl-phenyl)-pyrazine :

- Its vinyl group may participate in polymerization under heat, similar to styrene derivatives.

- Likely forms via Strecker degradation or condensation in the presence of phenylacetaldehyde precursors .

Aroma and Flavor Contributions

Pyrazines are critical for roasted, nutty, and earthy aromas. Key comparisons:

Mechanistic Insights :

Comparison with 2-(4-Vinyl-phenyl)-pyrazine :

- The vinyl-phenyl group may improve blood-brain barrier penetration due to lipophilicity.

- Potential toxicity risks akin to organometallic pyrazines require evaluation .

Hypothetical Role of 2-(4-Vinyl-phenyl)-pyrazine :

- Conjugated vinyl-phenyl group could enhance charge transport in organic semiconductors.

- Potential use in OLEDs or sensors, leveraging pyrazine’s electron-deficient core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.